molecular formula C10H11NO5 B098395 Ethyl 2-(4-nitrophenoxy)acetate CAS No. 19076-89-2

Ethyl 2-(4-nitrophenoxy)acetate

Cat. No.: B098395
CAS No.: 19076-89-2
M. Wt: 225.2 g/mol
InChI Key: DYHFNINPHJQASC-UHFFFAOYSA-N
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Description

Ethyl 2-(4-nitrophenoxy)acetate is an organic compound with the molecular formula C10H11NO5. It is characterized by the presence of an ethyl ester group, a nitrophenoxy group, and an acetate moiety. This compound is often used in various chemical synthesis processes and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(4-nitrophenoxy)acetate can be synthesized using phase-transfer catalysis under sonication. The process involves the reaction of p-nitrophenol with ethyl 2-bromoacetate in the presence of a mild solid base, such as anhydrous potassium carbonate. The reaction is typically carried out in a batch reactor equipped with a reflux condenser and ultrasonic irradiation at a frequency of 28 kHz and a power rating of 300 W. The reaction temperature is maintained at 50°C under pseudo-first order conditions and monitored by gas chromatography .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve similar phase-transfer catalysis techniques, but on a larger scale. The use of solid-liquid phase-transfer catalysis (SL-PTC) is preferred due to its advantages, such as reduced environmental impact and improved yields .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(4-nitrophenoxy)acetate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.

Major Products Formed:

    Reduction: Ethyl 2-(4-aminophenoxy)acetate.

    Substitution: 2-(4-nitrophenoxy)acetic acid.

Scientific Research Applications

Ethyl 2-(4-nitrophenoxy)acetate is utilized in various scientific research fields, including:

Comparison with Similar Compounds

Ethyl 2-(4-nitrophenoxy)acetate can be compared with other similar compounds, such as:

These compounds share similar chemical properties but differ in their specific applications and reactivity due to variations in their molecular structures.

Properties

IUPAC Name

ethyl 2-(4-nitrophenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c1-2-15-10(12)7-16-9-5-3-8(4-6-9)11(13)14/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYHFNINPHJQASC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90309079
Record name ethyl 2-(4-nitrophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90309079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19076-89-2
Record name 19076-89-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211067
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 2-(4-nitrophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90309079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Ethyl bromoacetate is reacted with para-nitrophenol under standard conditions to afford ethyl 2-(4-nitrophenoxy)acetate, which is elaborated to ethyl 2-(4-hydrazinophenoxy)acetate using the reduction/oxidation sequence described for Example Y.
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

The product was made by procedures which are well known in the art, that is, by alkylation of 4-nitrophenol (29.2 g, 0.21 mol) with ethyl chloroacetate (24.5 g, 0.20 mole) in the presence of potassium carbonate (30.4 g, 0.22 mol), potassium iodide (0.5 g) and acetonitrile (150 mL) to afford ethyl 4-nitrophenoxyacetate (33 g, 73.3%), m.p. 75°-76° C. after recrystallization from tert-butylmethyl ether; hydrogenation of the latter (22.5 g) at 50 psi in ethyl acetate (200 mL) in the presence of 10% palladium on Carbon (0.3 g) to afford 22.5 g (97%) of ethyl 4-aminophenoxyacetate, m.p. 157°-158° C.; and treatment of the latter (18.52 g, 0.08 mol) with methanesulfonyl chloride (12.6 g, 0.11 mol) in CH2Cl2 (250 mL) in the presence of pyridine (35 mL) to afford N-[4-(ethoxycarbonylmethoxy)phenyl]methanesulfonamide, 20.06 g (92%), m.p. 77.3°-78.5° C. after recrystallization from ethanol.
Quantity
29.2 g
Type
reactant
Reaction Step One
Quantity
24.5 g
Type
reactant
Reaction Step Two
Quantity
30.4 g
Type
reactant
Reaction Step Three
Quantity
0.5 g
Type
catalyst
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

A dry reaction flask equipped with a reflux condenser, N2 inlet and a magnetic stirring bar was charged with 3-nitrophenol (76.45 g, 550 mmol), K2CO3 (76.45 g, 550 mmol) and dry acetone (500 mL) under N2 atmosphere. To this at room temperature was added ethyl bromoacetate (55.44 mL, 500 mmol) over a period of 15 min. The reaction mixture was refluxed for 16 h, cooled and poured over ice-water (4 Kg). The resulting aqueous solution was extracted with CH2Cl2 (3×500 mL), dried over anhydrous Na2SO4 and solvent was removed to obtain 103 g (92%) of the desired ethyl 4-nitrophenoxyacetate.
Quantity
76.45 g
Type
reactant
Reaction Step One
Name
Quantity
76.45 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
55.44 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
4 kg
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A solution of 4-nitrophenol (10 g, 71.9 mmol), ethyl bromoacetate (13.5 g, 80.8 mmol) and potassium carbonate (12.0 g, 86.8 mmol) in N,N-dimethylformamide (100 mL) was stirred at room temperature for 18 hr. The reaction solution was concentrated under reduced pressure, and the residue was diluted with ethyl acetate, washed successively with water and brine, dried over magnesium sulfate, and concentrated under reduced pressure. The obtained crystals were washed with diethyl ether-hexane to give the title compound (16.0 g, yield 99%) as colorless needle crystals.
Quantity
10 g
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reactant
Reaction Step One
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13.5 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is a key advantage of using ultrasound in the synthesis of Ethyl 2-(4-nitrophenoxy)acetate?

A1: Utilizing ultrasound in a process known as sonochemistry allows for the synthesis of this compound under milder reaction conditions. [] This method employs a lower temperature (50°C) and a mild base (anhydrous potassium carbonate) compared to traditional methods, potentially reducing side reactions and improving yield. []

Q2: How is the structure of this compound characterized?

A2: The molecular structure of this compound (C10H11NO5) has been analyzed using X-ray crystallography. [] This technique revealed that the molecule has a specific conformation where the methyl group deviates significantly from the plane formed by the remaining non-hydrogen atoms. [] Furthermore, the crystal structure shows the molecules are linked together through weak C—H⋯O hydrogen bonds, forming layers within the crystal lattice. []

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